

Ravuconazole-d4 as a Stable Isotope-Labeled Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ravuconazole-d4	
Cat. No.:	B589900	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of **Ravuconazole-d4** as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of ravuconazole in biological matrices. The use of a SIL-IS is the gold standard in bioanalytical mass spectrometry, offering unparalleled accuracy and precision by compensating for variability in sample preparation and instrument response.

Introduction to Ravuconazole and the Role of a Stable Isotope-Labeled Internal Standard

Ravuconazole is a broad-spectrum, second-generation triazole antifungal agent investigated for the treatment of invasive fungal infections. Like other azoles, its therapeutic efficacy is dependent on maintaining optimal plasma concentrations. Accurate quantification of ravuconazole in pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies is therefore critical.

Stable isotope-labeled internal standards, such as **Ravuconazole-d4**, are ideal for quantitative mass spectrometry-based assays. Since **Ravuconazole-d4** is chemically identical to ravuconazole, it co-elutes chromatographically and exhibits the same ionization efficiency and extraction recovery. The mass difference due to the four deuterium atoms allows for its independent detection by the mass spectrometer, enabling it to normalize for any analytical variability and correct for matrix effects, which is a significant challenge in bioanalysis.

Physicochemical Properties of Ravuconazole-d4

Property	Value
Formal Name	4-(2-((2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy- 4-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4- yl)benzonitrile-2,3,5,6-d4
Molecular Formula	C22H13D4F2N5OS
Formula Weight	441.5 g/mol
CAS Number	1346598-58-0 (for d4 labeled)
Appearance	Solid
Purity	≥98% deuterated forms (d1-d4)
Solubility	Soluble in Acetonitrile, Methanol

Bioanalytical Method Using Ravuconazole-d4

This section outlines a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of ravuconazole in human plasma, utilizing **Ravuconazole-d4** as the internal standard. The protocol and performance characteristics are based on established methods for similar triazole antifungals and follow FDA and EMA guidelines on bioanalytical method validation.

Experimental Protocol

3.1.1 Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting ravuconazole from plasma samples.

- Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
- Pipette 50 μL of plasma into the appropriately labeled tubes.

- Add 150 μL of ice-cold acetonitrile containing the internal standard, Ravuconazole-d4 (e.g., at 50 ng/mL).
- Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 100 μL of the clear supernatant to a 96-well plate or HPLC vials.
- Dilute the supernatant with 100 μ L of water containing 0.1% formic acid to ensure compatibility with the mobile phase.
- Inject 5-10 μL of the final mixture onto the LC-MS/MS system.

3.1.2 Liquid Chromatography Parameters

Parameter	Condition
LC System	UPLC or HPLC system
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	30% B to 95% B over 2.5 min, hold for 0.5 min, re-equilibrate
Flow Rate	0.4 mL/min
Column Temperature	40°C
Total Run Time	~4 minutes

3.1.3 Mass Spectrometry Parameters

Parameter	Condition
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitored Transitions (MRM)	Ravuconazole: m/z 438.1 \rightarrow 214.9 (Quantifier), 438.1 \rightarrow 368.9 (Qualifier) Ravuconazole-d4: m/z 442.1 \rightarrow 218.9 (Quantifier)
Ion Source Temperature	500°C
Capillary Voltage	3.5 kV
Collision Gas	Argon

Note: Mass transitions are representative and should be optimized for the specific instrument used.

Method Validation Summary

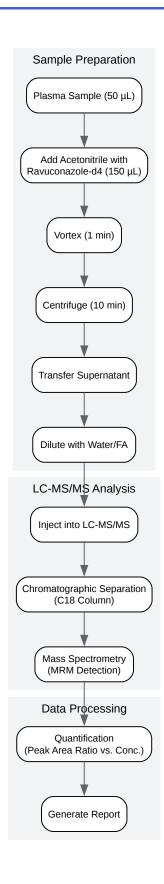
The following tables summarize the expected performance characteristics of a validated bioanalytical method for ravuconazole using **Ravuconazole-d4**, consistent with regulatory guidelines.

Table 1: Linearity and Range

Analyte	Range (ng/mL)	Correlation Coefficient (r²)	Weighting
Ravuconazole	5 - 5000	>0.995	1/x²

Table 2: Precision and Accuracy (Intra- and Inter-Day)

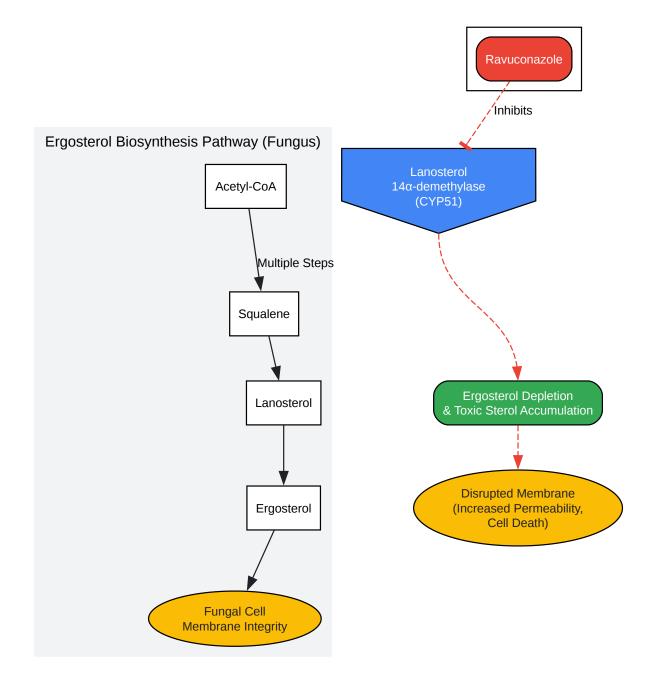
QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV)	Inter-day Accuracy (%Bias)
LLOQ	5	<15%	±15%	<15%	±15%
Low QC	15	<15%	±15%	<15%	±15%
Mid QC	250	<15%	±15%	<15%	±15%
High QC	4000	<15%	±15%	<15%	±15%


Table 3: Recovery and Matrix Effect

QC Level	Mean Recovery (%)	Recovery Precision (%CV)	Mean Matrix Factor	Matrix Factor IS-Normalized
Low QC	85 - 115%	<15%	0.85 - 1.15	0.95 - 1.05
High QC	85 - 115%	<15%	0.85 - 1.15	0.95 - 1.05

Visualizations: Workflow and Mechanism Bioanalytical Workflow

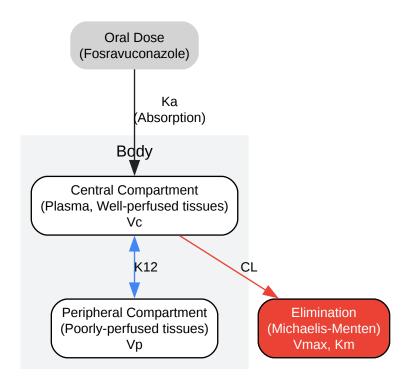
The following diagram illustrates the general workflow for the quantification of ravuconazole from plasma samples using **Ravuconazole-d4** as an internal standard.


Click to download full resolution via product page

Bioanalytical workflow for ravuconazole quantification.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Ravuconazole, like other triazole antifungals, targets the fungal cytochrome P450 enzyme lanosterol 14α -demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.


Click to download full resolution via product page

Ravuconazole inhibits lanosterol 14α -demethylase.

Pharmacokinetic Model

Pharmacokinetic studies have shown that ravuconazole follows a two-compartment model with Michaelis-Menten elimination, indicating saturable clearance at higher concentrations.

Click to download full resolution via product page

A two-compartment pharmacokinetic model for ravuconazole.

Conclusion

Ravuconazole-d4 is an essential tool for the accurate and precise quantification of ravuconazole in biological samples. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods allows for the reliable characterization of the drug's pharmacokinetic and pharmacodynamic properties. The representative method described herein provides a robust framework for researchers in drug development and clinical monitoring, ensuring high-quality data that meets stringent regulatory standards.

• To cite this document: BenchChem. [Ravuconazole-d4 as a Stable Isotope-Labeled Internal Standard: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b589900#ravuconazole-d4-as-a-stable-isotope-labeled-internal-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com